molecular formula C13H13BrN2O3 B8531240 methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate

methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate

Cat. No.: B8531240
M. Wt: 325.16 g/mol
InChI Key: PYYARFFPTLEGQQ-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by functionalization to introduce the bromomethyl and ester groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrazoles, oxo derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Medicine: Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of protein function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chloromethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate
  • Methyl 5-(iodomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate
  • Methyl 5-(hydroxymethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

This detailed article provides a comprehensive overview of methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C13H13BrN2O3/c1-15-10(8-14)11(13(18)19-2)12(17)16(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

PYYARFFPTLEGQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)OC)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (7.82 g, 31.8 mmol) was dissolved in CHCl3 (150 ml) and n-bromosuccimide (6.91 g, 38.8 mmol) was added. The reaction was stirred at room temperature, and after 1.5 hours, more NBS (6.23 g, 35.2 mmol) was added. After another hour of stirring, the reaction was filtered, and the solid was washed with chloroform. The filtrate was concentrated, treated with dichlormethane, and refiltered. The filtrate was again concentrated, and filtered through silica gel (˜3 inches, dichlormethane/MeOH). The fractions with product collected, concentrated, and purified on silica gel (dichlormethane/MeOH) to give the desired methyl 5-(bromomethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (4.11 g, 82% purity, 10.4 mmol, 33% yield). MS (ESI pos. ion) m/z: 325, 327 (MH+). Calc'd exact mass for C13H13Br79.0N2O3: 324. Calc'd exact mass for C13H13Br81.0N2O3: 326.
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Name
Quantity
6.23 g
Type
reactant
Reaction Step Three

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